3-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide
Overview
Description
3-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its complex structure, which includes a pyrazole ring substituted with various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3,4-dimethoxyphenyl, 3-methylphenyl, and phenyl groups. These substitutions are often carried out using appropriate halogenated precursors and palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted pyrazole with an amine derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Material Science: It is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: It is investigated for its potential use in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. It may also interact with DNA or proteins, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide
- 3-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)pyrazole-4-carboxamide
- 3-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1-phenylpyrazole-5-carboxamide
Uniqueness
3-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17-8-7-9-19(14-17)26-25(29)21-16-28(20-10-5-4-6-11-20)27-24(21)18-12-13-22(30-2)23(15-18)31-3/h4-16H,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKKDQYDLJSVPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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